

Application Notes and Protocols: Copper-Catalyzed Coupling of Methylboronic Acid

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Compound of Interest

Compound Name: Methylboronic Acid

Cat. No.: B051376

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These application notes provide detailed protocols and reaction conditions for the copper-catalyzed coupling of **methylboronic acid** with various nucleophiles. This methodology, a variant of the Chan-Lam coupling reaction, offers a valuable tool for the selective methylation of heteroatoms, a common transformation in the synthesis of pharmaceuticals and other bioactive molecules. The use of **methylboronic acid** as a methyl source presents a safer alternative to traditional, often toxic and hazardous, methylating agents like methyl iodide or dimethyl sulfate.

Overview of the Reaction

The copper-catalyzed coupling of **methylboronic acid** facilitates the formation of C-O and C-N bonds. This reaction typically proceeds under mild conditions, often open to the air, and demonstrates good functional group tolerance. The general transformation is depicted below:

General Reaction Scheme:

Key components of this reaction include a copper catalyst, a base, and a suitable solvent. The choice of these components can significantly influence the reaction efficiency and substrate scope.

Tabulated Reaction Conditions and Yields

The following tables summarize the reaction conditions and reported yields for the copper-catalyzed methylation of various substrates using **methylboronic acid**.

Table 1: O-Methylation of Carboxylic Acids

Substrate (Carboxylic Acid)	Copper Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Fluorobenzoic acid	CuCO ₃ ·Cu(OH) ₂ (10)	Pyridine (3.5)	DMC	90	24	85
4-Nitrobenzoic acid	CuCO ₃ ·Cu(OH) ₂ (10)	Pyridine (3.5)	DMC	90	24	95
Benzoic acid	CuCO ₃ ·Cu(OH) ₂ (10)	Pyridine (3.5)	DMC	90	24	75
Cinnamic acid	CuCO ₃ ·Cu(OH) ₂ (10)	Pyridine (3.5)	DMC	90	24	60
Cyclohexanecarboxylic acid	CuCO ₃ ·Cu(OH) ₂ (10)	Pyridine (3.5)	DMC	90	24	50

Table 2: N-Monomethylation of Anilines[1][2][3]

Substrate (Aniline)	Copper Catalyst (equiv)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
Aniline	Cu(OAc) ₂ (1.0)	Pyridine (2.0)	1,4-Dioxane	100	18	85
4-Fluoroaniline	Cu(OAc) ₂ (1.0)	Pyridine (2.0)	1,4-Dioxane	100	18	90
4-Methoxyaniline	Cu(OAc) ₂ (1.0)	Pyridine (2.0)	1,4-Dioxane	100	18	80
2-Methylaniline	Cu(OAc) ₂ (1.0)	Pyridine (2.0)	1,4-Dioxane	100	18	75
4-Acetylaniline	Cu(OAc) ₂ (1.0)	Pyridine (2.0)	1,4-Dioxane	100	18	82

Experimental Protocols

Protocol 1: Aerobic Copper-Catalyzed O-Methylation of Carboxylic Acids[4]

This protocol describes a general procedure for the methylation of carboxylic acids using **methylboronic acid** in the presence of a copper catalyst.

Materials:

- Carboxylic acid (0.6 mmol)
- Methylboronic acid** (90 mg, 1.5 mmol)
- Cupric carbonate (CuCO₃·Cu(OH)₂, 13.3 mg, 0.06 mmol)

- Pyridine (0.17 mL, 2.1 mmol)
- Dimethyl carbonate (DMC, 3 mL)
- 10 mL round-bottom flask
- Magnetic stir bar
- Reflux condenser
- Celite

Procedure:

- To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid (0.6 mmol), dimethyl carbonate (3 mL), and pyridine (2.1 mmol).
- Add cupric carbonate (13.3 mg, 0.06 mmol) to the mixture.
- Finally, add **methylboronic acid** (90 mg, 1.5 mmol).
- The flask is left open to the ambient air, and the heterogeneous reaction mixture is heated to 90 °C with vigorous stirring.
- After 24 hours, cool the reaction to room temperature.
- Filter the mixture through a pad of Celite to remove the solid catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Selective Monomethylation of Anilines[1]

This protocol details the copper-promoted N-methylation of anilines with **methylboronic acid**. A key feature of this procedure is an incubation period of the aniline with the copper reagent prior to the addition of **methylboronic acid** to ensure selective monomethylation.

Materials:

- Aniline (1.0 mmol)
- **Methylboronic acid** (1.5 mmol)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$, 1.0 mmol)
- Pyridine (2.0 mmol)
- 1,4-Dioxane (5 mL)
- Schlenk tube or similar reaction vessel
- Magnetic stir bar

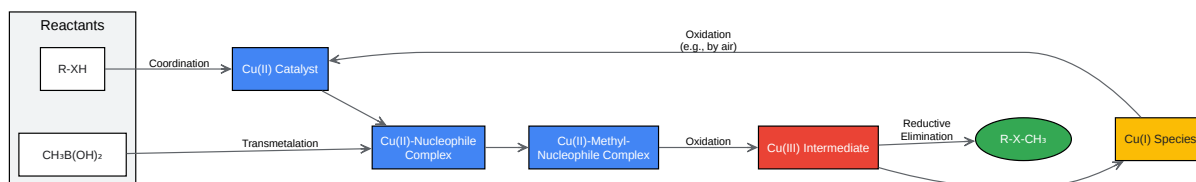
Procedure:

- To a Schlenk tube containing a magnetic stir bar, add the aniline (1.0 mmol), copper(II) acetate (1.0 mmol), pyridine (2.0 mmol), and 1,4-dioxane (5 mL).
- Stir the mixture at room temperature for 30 minutes. This is the incubation period.
- After incubation, add the **methylboronic acid** (1.5 mmol) to the reaction mixture.
- Heat the reaction mixture to 100 °C and stir for 18 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Visualizations

Proposed Catalytic Cycle for Chan-Lam Methylation

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed methylation of a generic nucleophile (R-XH) with **methylboronic acid**. The cycle is believed to proceed through a Cu(II)/Cu(III) mechanism.

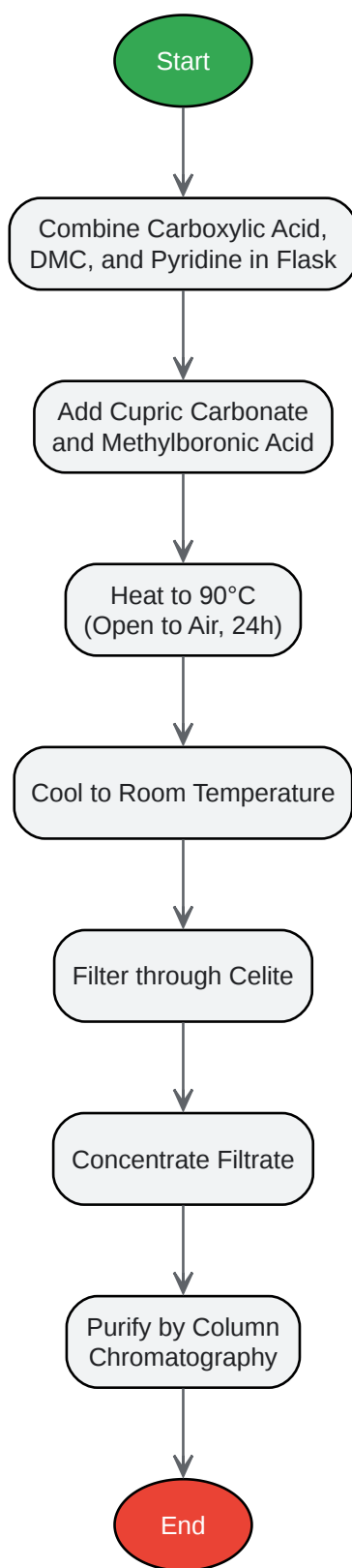


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Caption: Proposed catalytic cycle for the copper-catalyzed Chan-Lam methylation.

Experimental Workflow for O-Methylation of Carboxylic Acids

This diagram outlines the general laboratory workflow for the O-methylation of carboxylic acids as described in Protocol 1.



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Caption: Experimental workflow for the O-methylation of carboxylic acids.

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